3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Description
3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C17H16N4O4S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.06129735 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It has been found that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as katp channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
Result of Action
One study reported that a similar class of 3-(1,1-dioxo-2h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1h)-quinolinones potently inhibits hcv polymerase enzymatic activity and inhibits the ability of the subgenomic hcv replicon to replicate in huh-7 cells .
Properties
IUPAC Name |
3-[3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-26(23)14-8-3-1-6-12(14)18-16(20-26)10-5-11-17-19-13-7-2-4-9-15(13)27(24,25)21-17/h1-4,6-9H,5,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDDSQQRWXPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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